

In vivo and in vitro studies using K41498

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An In-Depth Technical Guide to K41498: In Vitro and In Vivo Studies

This technical guide provides a comprehensive overview of the pharmacological characteristics of **K41498**, a selective corticotropin-releasing factor 2 (CRF2) receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its binding affinity, functional activity, and effects in preclinical models. The information is compiled from foundational studies on this compound.

Introduction

K41498 is a peptide analogue of antisauvagine-30, designed for increased metabolic stability and high affinity for CRF2 receptors.[1] Its development marked a significant step in studying the physiological roles of the CRF2 receptor in both central and peripheral nervous systems.[1] This document summarizes the key in vitro and in vivo data that establish **K41498** as a potent and selective tool for CRF2 receptor research.

In Vitro Characterization

The initial characterization of **K41498** was performed using human embryonic kidney (HEK) 293 cells stably transfected to express human CRF1, CRF2 α , and CRF2 β receptors.[1][2] These studies were crucial in determining the binding affinity and functional antagonism of the compound.

Binding Affinity



Competitive binding assays were conducted to determine the affinity of **K41498** for CRF receptor subtypes. The results demonstrated that **K41498** binds with sub-nanomolar affinity to both CRF2 α and CRF2 β receptors, while showing significantly lower affinity for the CRF1 receptor, highlighting its selectivity.[1]

Table 1: Binding Affinity (Ki) of **K41498** for Human CRF Receptors

| Receptor Subtype | Ki (nM) | |
|---|-------------|--|
| hCRF1 | 425 ± 50 | |
| hCRF2α | 0.66 ± 0.03 | |
| hCRF2β | 0.62 ± 0.01 | |
| Data sourced from studies in HEK293 cells.[1] [2] | | |

Functional Antagonism

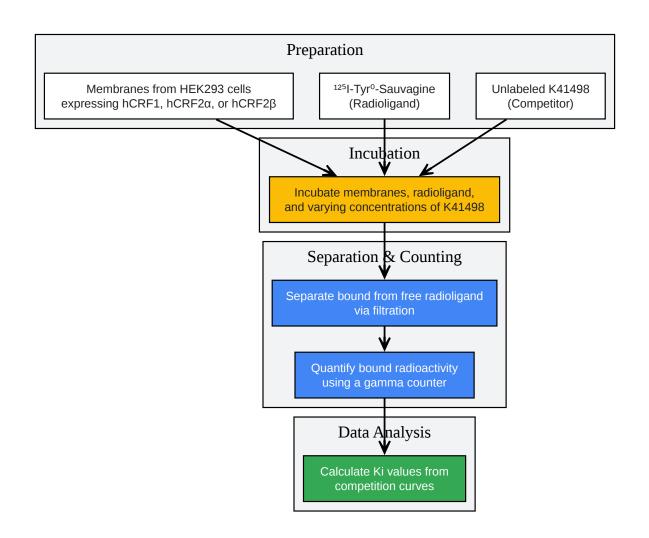
The antagonist properties of **K41498** were confirmed by its ability to inhibit the signaling cascade initiated by a CRF receptor agonist. Specifically, it was shown to decrease sauvagine-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing CRF2 receptors.[1][2]

Signaling Pathway

K41498 acts as a competitive antagonist at the CRF2 receptor, thereby blocking the downstream signaling cascade typically initiated by endogenous ligands like urocortin. This involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.







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References

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